N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide, also known as JNJ-40411813, is a novel selective antagonist of the neuropeptide Y2 receptor. It is a promising compound for the treatment of obesity, diabetes, and other metabolic disorders.
Scientific Research Applications
- Application : Researchers have explored its potential as a dual-action inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX). FAAH inhibition is associated with pain relief, while COX inhibition reduces inflammation .
- Application : Oprea1_140575 derivatives (Flu-AM1 and Ibu-AM5) have shown potent FAAH inhibition. Understanding their binding modes and enantiomeric selectivity aids drug design .
- Application : Researchers explore modifications to enhance its potency, selectivity, and safety profiles. Dual FAAH:COX inhibitors could offer improved pain management .
- Application : Computational studies reveal that Oprea1_140575 enantiomers bind in the substrate channel of FAAH, aiding drug optimization .
- Application : Researchers investigate Oprea1_140575’s toxicity, pharmacokinetics, and metabolic pathways to ensure its clinical viability .
Pain Management and Inflammation
Enzyme Inhibition Studies
Drug Design and Development
Computational Modeling and Structural Insights
Pharmacology and Toxicology
Chemical Synthesis and Methodology
Mechanism of Action
Pharmacokinetics
Pharmacokinetics studies how the body affects a drug, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion . Understanding these properties is crucial for predicting the drug’s behavior in the body and its potential therapeutic effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can include temperature, pH, and the presence of other molecules in the environment.
properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-8-7-13-19-16(14)20-17(21)18(11-5-6-12-18)15-9-3-2-4-10-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOSNKJCWLCGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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